N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide
Description
Properties
Molecular Formula |
C30H26ClN3O2 |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C30H26ClN3O2/c1-36-22-16-14-20(15-17-22)26-19-34-28(29(35)32-25-13-6-5-12-24(25)31)27(21-9-3-2-4-10-21)23-11-7-8-18-33(26)30(23)34/h2-6,9-10,12-17,19H,7-8,11,18H2,1H3,(H,32,35) |
InChI Key |
XZVGOIOCGWFOMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C31H28ClN3O2 and is characterized by a unique diazatricyclo structure which contributes to its biological activity. The presence of various functional groups such as the chlorophenyl and methoxyphenyl moieties is believed to enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Mechanism of Action : The compound was shown to induce apoptosis in various cancer cell lines through the activation of caspases and the mitochondrial pathway . Its ability to inhibit cell proliferation was assessed using MTT assays, revealing IC50 values in the low micromolar range against several cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.5 |
| A549 (Lung) | 12.3 |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:
- Experimental Findings : In vitro studies using RAW 264.7 macrophages showed that treatment with the compound significantly reduced LPS-induced NO production and inhibited NF-κB activation . This suggests a potential role in managing inflammatory diseases.
| Treatment Concentration (µM) | NO Production (% Inhibition) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the compound's effects on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity .
- Inflammation Model : In another study focusing on inflammation, the compound was administered to RAW 264.7 cells pre-treated with LPS. The results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Scientific Research Applications
One of the most promising applications of this compound lies in its anticancer properties . Research has demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study 1: Antitumor Efficacy
A study evaluated the compound's effects on breast cancer cell lines (MCF-7). The results indicated a notable reduction in cell viability due to apoptosis induction:
- Cell Line : MCF-7
- IC50 Value : 15.72 μM
- Mechanism : Induction of apoptosis via mitochondrial pathways
This study highlights the compound's potential as a lead structure for developing new anticancer agents.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promising antimicrobial effects against both gram-positive and gram-negative bacteria.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives similar to this compound exhibited significant antimicrobial activity:
- Tested Strains : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Low micromolar concentrations
These findings suggest that the compound could be further explored for potential use in treating bacterial infections.
Anti-inflammatory Effects
The compound also displays potential as an anti-inflammatory agent . Preliminary studies have indicated its ability to inhibit enzymes involved in inflammatory pathways.
Enzyme Inhibition Studies
The compound was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:
- Target Enzyme : COX
- Effect : Reduction in inflammation markers
This property opens avenues for research into its application in inflammatory diseases.
Pharmacological Studies
Recent pharmacological studies have evaluated the drug-like properties of this compound using various computational tools such as SwissADME:
| Parameter | Value |
|---|---|
| Lipophilicity (LogP) | Moderate |
| Solubility | Satisfactory |
| Bioavailability | High |
These properties indicate its potential for further development as a therapeutic agent.
Comparison with Similar Compounds
Substituent Variations in 1,4-Diazatricyclo Derivatives
The following table summarizes key analogs and their substituent differences:
Key Observations :
Comparison with Heterocyclic Carboxamides in Pharmacology
highlights 1,4-dihydropyridines (e.g., AZ257, AZ331) with carboxamide moieties and sulfur-containing substituents .
Implications :
Thiazolecarboxamide Derivatives ()
Compounds like BP 27384 and BP 27385 feature thiazolecarboxamide cores with piperazinyl and methylpyrimidinyl groups . These differ from the target compound’s tricyclic system but share carboxamide-mediated interactions.
Contrast :
- The thiazole-pyrimidine system in BP compounds enables chelation with metal ions (e.g., Mg²⁺ in ATP-binding pockets), a feature absent in the tricyclic target compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors influencing yield, while response surface methodology refines optimal conditions. Prioritize purification techniques like preparative HPLC or recrystallization with polar aprotic solvents to enhance purity . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Q. What spectroscopic and crystallographic methods are most effective for characterizing its structural complexity?
- Methodological Answer : Combine high-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) to resolve overlapping signals from aromatic and heterocyclic moieties. Single-crystal X-ray diffraction is critical for confirming the tricyclic core’s stereochemistry and substituent orientations. Pair this with DFT-optimized molecular geometry simulations to validate experimental bond lengths and angles . Mass spectrometry (HRMS-ESI) ensures accurate molecular weight confirmation, particularly for isotopic patterns influenced by chlorine substituents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB), focusing on conserved active sites relevant to its structural motifs (e.g., benzoxazole or diazatricyclic analogs). Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability under physiological conditions. Pair this with free-energy perturbation (FEP) calculations to quantify binding energy contributions from specific substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl groups) .
Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?
- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell line variability, assay protocols). Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Apply machine learning (e.g., random forest regression) to correlate structural descriptors (logP, polar surface area) with bioactivity trends. Ensure data integrity via standardized reporting frameworks (FAIR principles) and blockchain-based audit trails for experimental reproducibility .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 gene editing to knockout candidate targets (e.g., kinases or GPCRs) in cell lines, followed by rescue experiments to confirm functional relevance. Combine this with phosphoproteomics or metabolomics to map downstream signaling pathways. For in vivo studies, employ PET/CT imaging with radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) to track biodistribution and target engagement in real time .
Methodological Challenges and Innovations
Q. What advanced separation technologies are suitable for isolating stereoisomers or degradation products?
- Methodological Answer : Implement chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) to resolve enantiomers. For degradation products, use ion-mobility spectrometry (IMS) coupled with high-resolution MS to separate structurally similar impurities. Machine learning-assisted peak deconvolution algorithms (e.g., MZmine) enhance detection of low-abundance species .
Q. How can AI-driven platforms accelerate the development of derivatives with improved pharmacological properties?
- Methodological Answer : Train generative adversarial networks (GANs) on structural databases (e.g., ChEMBL) to propose novel analogs with optimized ADMET profiles. Validate synthetic feasibility via retrosynthetic analysis tools (e.g., Chematica). Integrate feedback loops where experimental toxicity data refine the AI’s chemical space exploration, prioritizing derivatives with reduced hepatotoxicity or CYP450 inhibition .
Data Management and Reproducibility
Q. What frameworks ensure robust data curation and sharing for multidisciplinary collaborations?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) with version control (e.g., LabArchives) and ontology-based metadata tagging (e.g., OWL-DL) for interoperability. Use cloud platforms (AWS/GCP) with role-based access to harmonize computational, synthetic, and biological datasets. Implement blockchain for immutable audit trails of experimental workflows, ensuring reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
